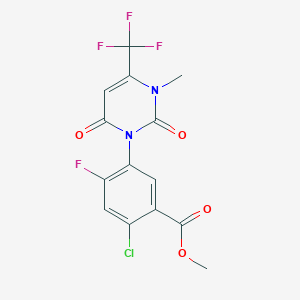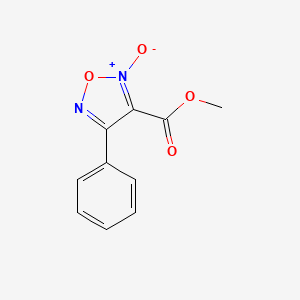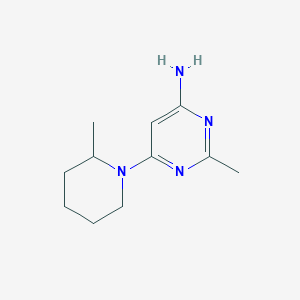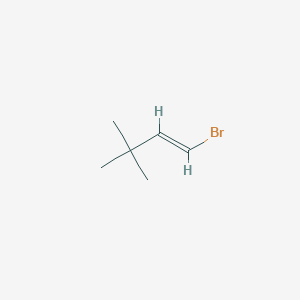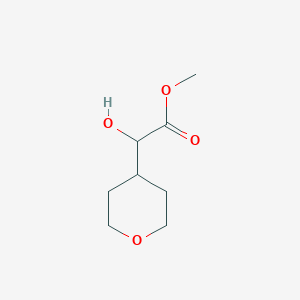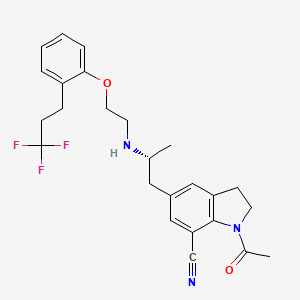
(R)-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline core, a trifluoroethoxy group, and a carbonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethanol derivatives.
Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.
Final Coupling Reactions: The final steps involve coupling the various fragments together under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical research.
Medicine
In medicine, ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile may have potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, including its potential as an anticancer or antiviral agent.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile: shares similarities with other indoline derivatives, such as:
Uniqueness
The uniqueness of ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H28F3N3O2 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
1-acetyl-5-[(2R)-2-[2-[2-(3,3,3-trifluoropropyl)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C25H28F3N3O2/c1-17(13-19-14-21-8-11-31(18(2)32)24(21)22(15-19)16-29)30-10-12-33-23-6-4-3-5-20(23)7-9-25(26,27)28/h3-6,14-15,17,30H,7-13H2,1-2H3/t17-/m1/s1 |
Clave InChI |
CYCPVNNNWLMMAM-QGZVFWFLSA-N |
SMILES isomérico |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)NCCOC3=CC=CC=C3CCC(F)(F)F |
SMILES canónico |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)NCCOC3=CC=CC=C3CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


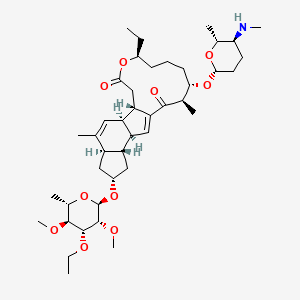

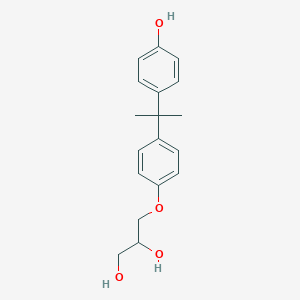
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
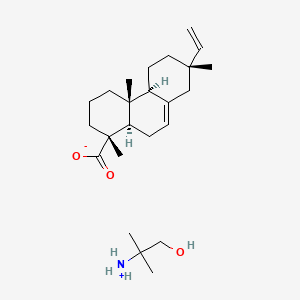
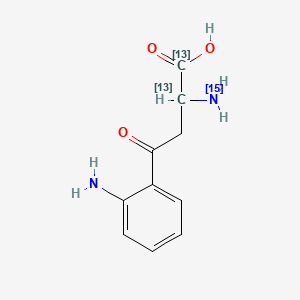
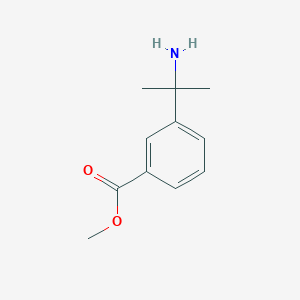
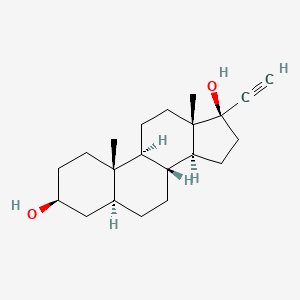
![L-[13C5]Xylose](/img/structure/B13442157.png)
